molecular formula C17H13NO2 B5500238 2-[(1E)-2-(3-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL

2-[(1E)-2-(3-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL

Cat. No.: B5500238
M. Wt: 263.29 g/mol
InChI Key: ZGCNQHDVSASYMK-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1E)-2-(3-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL is a quinoline derivative known for its diverse applications in medicinal chemistry and other scientific fields. Quinoline derivatives are nitrogen-containing bicyclic compounds widely found in nature and utilized in various industries, including medicine, food, catalysts, dyes, materials, refineries, and electronics .

Preparation Methods

The synthesis of 2-[(1E)-2-(3-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL typically involves the reaction of quinoline with appropriate substituted phenyl compounds under specific conditions. The synthetic routes often include steps such as condensation, cyclization, and functional group modifications. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-[(1E)-2-(3-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the formation of reduced quinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4, using reagents like halogens or nitro compounds.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various quinoline derivatives.

Scientific Research Applications

2-[(1E)-2-(3-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(3-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL involves its interaction with various molecular targets and pathways. It can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death. Additionally, it may interact with other enzymes and receptors, contributing to its antimicrobial, antiviral, and anticancer activities .

Comparison with Similar Compounds

2-[(1E)-2-(3-HYDROXYPHENYL)ETHENYL]QUINOLIN-8-OL can be compared with other quinoline derivatives such as:

This compound stands out due to its unique combination of a quinoline core with a hydroxyphenyl ethenyl group, which imparts specific chemical and biological properties.

Properties

IUPAC Name

2-[(E)-2-(3-hydroxyphenyl)ethenyl]quinolin-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-15-5-1-3-12(11-15)7-9-14-10-8-13-4-2-6-16(20)17(13)18-14/h1-11,19-20H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCNQHDVSASYMK-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C=CC3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)/C=C/C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668425
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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